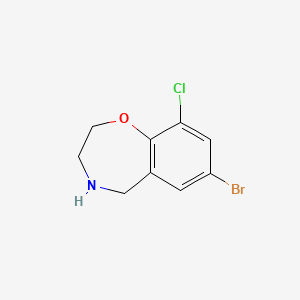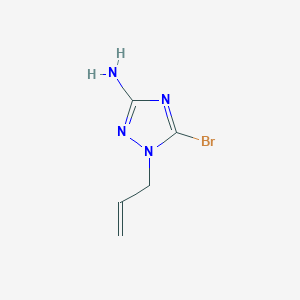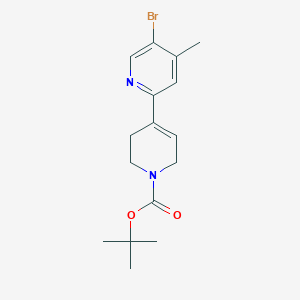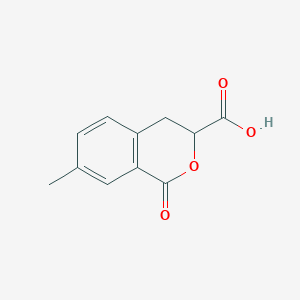![molecular formula C7H9BrN2S B13198609 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is an organic compound characterized by a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine and a suitable catalyst, such as iron(III) bromide, to introduce the bromomethyl group.
Thiadiazole Ring Formation: The final step involves the cyclization of the bromomethylated cyclopropyl compound with thiosemicarbazide under acidic conditions to form the 1,2,3-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or alkynes to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiadiazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole: Similar structure but with a chlorine atom instead of bromine.
4-{[1-(Methyl)cyclopropyl]methyl}-1,2,3-thiadiazole: Lacks the halogen atom, making it less reactive in substitution reactions.
4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,3,4-thiadiazole: Different positioning of the nitrogen atoms in the thiadiazole ring.
Uniqueness
The presence of the bromomethyl group in 4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole makes it particularly reactive and versatile for various chemical transformations
Properties
Molecular Formula |
C7H9BrN2S |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-11-10-9-6/h4H,1-3,5H2 |
InChI Key |
MFGDYELMVLVEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSN=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



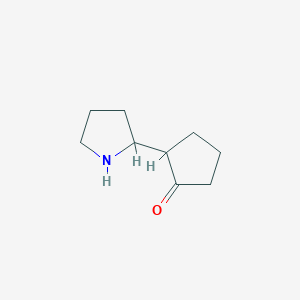
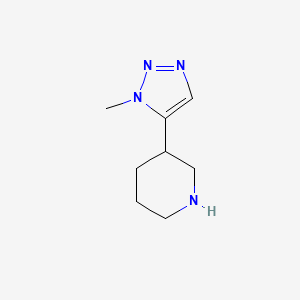
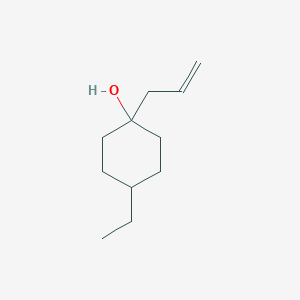
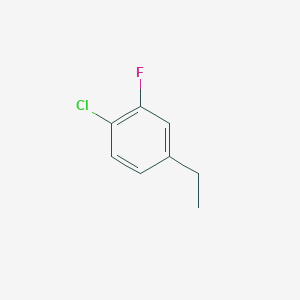

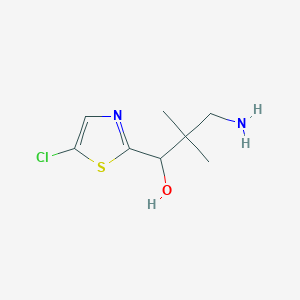
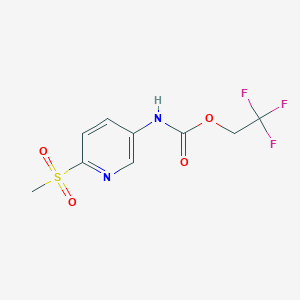

![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
